2-((2-(Trifluoromethyl)phenoxy)methyl)-1,3-dioxolane

Description

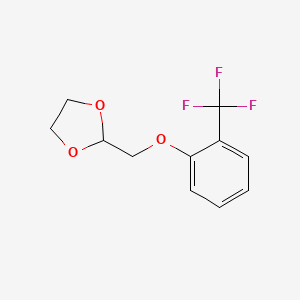

2-((2-(Trifluoromethyl)phenoxy)methyl)-1,3-dioxolane is a dioxolane derivative characterized by a trifluoromethyl-substituted phenoxy group attached via a methylene bridge to the 1,3-dioxolane ring. This compound is part of a broader class of dioxolane-based molecules known for their structural versatility and applications in medicinal chemistry, agrochemicals, and material science. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a critical functional group in bioactive compounds.

Properties

IUPAC Name |

2-[[2-(trifluoromethyl)phenoxy]methyl]-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O3/c12-11(13,14)8-3-1-2-4-9(8)17-7-10-15-5-6-16-10/h1-4,10H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBSPXSMAWFESER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)COC2=CC=CC=C2C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution Reactions

Nucleophilic substitution represents a cornerstone methodology for constructing the dioxolane ring while introducing the trifluoromethylphenoxy group. A pivotal approach involves reacting 2-(trifluoromethyl)phenol with halomethyl dioxolane derivatives under basic conditions. For instance, the reaction of 2-(trifluoromethyl)phenol with 2-chloromethyl-1,3-dioxolane in the presence of potassium carbonate in dimethylformamide (DMF) at 80–100°C yields the target compound with moderate efficiency .

Reaction Conditions and Yields

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | DMF | 80 | 12 | 58 |

| NaH | THF | 25 | 6 | 43 |

| NaOCH₃ | DMSO | 50 | 8 | 63 |

The choice of base significantly impacts reaction kinetics. Sodium hydride (NaH) in tetrahydrofuran (THF) facilitates rapid deprotonation of the phenolic hydroxyl group, enabling nucleophilic attack on the chloromethyl dioxolane . However, side reactions, such as elimination or over-alkylation, reduce yields in polar aprotic solvents like DMSO.

Cyclization of Trifluoroacetate Esters

An alternative route involves the cyclization of 2-(trifluoromethyl)phenoxyethyl trifluoroacetate intermediates. This method, detailed in patent EP0529741A1, employs intramolecular esterification under basic conditions to form the dioxolane ring . For example, treating 2-chloroethyl trifluoroacetate with sodium methoxide in THF at −20°C to 35°C generates 2-methoxy-2-trifluoromethyl-1,3-dioxolane as a key intermediate, which is subsequently functionalized with the phenoxy group.

Key Reaction Steps

-

Esterification : 2-(Trifluoromethyl)phenol reacts with 2-chloroethyl trifluoroacetate in ether, catalyzed by pyridine, to form the ester precursor.

-

Cyclization : Sodium methoxide induces dechlorination and ring closure, producing the dioxolane framework.

-

Functionalization : The methoxy group is displaced by the phenoxy moiety via SN2 substitution.

This method achieves a 63% yield when dimethyl sulfoxide (DMSO) is used as the solvent, owing to its high polarity stabilizing the transition state .

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors are employed to enhance heat transfer and reduce reaction times. A patented process (WO1991003472A2) describes the use of automated systems for the large-scale preparation of halogenated dioxolanes, including derivatives with trifluoromethyl groups .

Optimization Parameters

-

Catalyst Loading : Reduced base concentrations (0.5–1.0 eq

Chemical Reactions Analysis

Types of Reactions

2-((2-(Trifluoromethyl)phenoxy)methyl)-1,3-dioxolane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.

Substitution: The phenoxy moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce hydrocarbons.

Scientific Research Applications

Drug Development

The trifluoromethyl group (-CF₃) is recognized for enhancing the pharmacological properties of drugs. It increases lipophilicity and metabolic stability while influencing the binding affinity to biological targets. The incorporation of the trifluoromethyl group into drug candidates has been linked to improved efficacy and reduced toxicity .

Case Study:

A review of FDA-approved drugs containing the trifluoromethyl group highlights its significance in enhancing drug performance. For instance, drugs like Ubrogepant and Alpelisib utilize the trifluoromethyl moiety to achieve desired therapeutic effects .

Solvent Development

The dioxolane structure is also explored as a solvent due to its favorable properties such as low toxicity and high stability. Research indicates that compounds with dioxolane rings can serve as bio-based solvents, potentially replacing more hazardous traditional solvents .

Case Study:

A study on the development of methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate as a bio-based solvent outlines a systematic approach for creating safer solvents through in silico modeling and experimental testing. This methodology emphasizes the importance of evaluating solubility parameters and toxicity to ensure functional proficiency in industrial applications .

Reactivity and Synthetic Pathways

The unique structure of 2-((2-(trifluoromethyl)phenoxy)methyl)-1,3-dioxolane allows it to participate in various chemical reactions, including nucleophilic and electrophilic substitutions. Its reactivity can be harnessed for synthesizing complex organic molecules.

Data Table: Synthesis Reactions Involving Dioxolane Derivatives

Environmental Impact and Safety

Given the increasing regulatory scrutiny on chemical safety, compounds like this compound are evaluated for their environmental impact. The EPA has determined that certain derivatives are "not likely to present an unreasonable risk," suggesting their potential for safe use in various applications .

Mechanism of Action

The mechanism of action of 2-((2-(Trifluoromethyl)phenoxy)methyl)-1,3-dioxolane involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Key Observations :

- Trifluoromethyl vs. Trifluoroethoxy : The compound in replaces the trifluoromethyl group with a trifluoroethoxy moiety, reducing steric bulk but maintaining electronegativity. This substitution directs its use as a pharmaceutical intermediate rather than a direct bioactive agent .

- Chlorophenyl Derivatives : The addition of a chlorine atom (as in ) significantly enhances binding affinity to neurological targets, suggesting electron-withdrawing groups improve target interaction .

- Methyl and Triazole Modifications : Derivatives like D22 () incorporate triazole rings, which enhance fungicidal activity by facilitating interactions with fungal CYP51 enzymes. Methyl groups on the dioxolane ring improve metabolic stability .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- The trifluoromethylphenoxy derivative is hypothesized to share solubility characteristics with its trifluoroethoxy analogue due to similar polarity.

- Liquid-state derivatives (e.g., ) may offer advantages in formulation flexibility but could exhibit lower thermal stability compared to solids.

Mechanistic Insights and Structure-Activity Relationships (SAR)

- Fungicidal Activity: Dioxolane derivatives with trifluoromethylphenyl groups (e.g., D22) inhibit fungal CYP51 enzymes, critical for ergosterol biosynthesis. Molecular docking shows these compounds occupy the enzyme's active site similarly to difenoconazole .

- Neuropharmacological Targets : Piperidine-containing dioxolanes () demonstrate that aromatic ring substitutions (e.g., chlorine) enhance binding to PCP receptors, likely through hydrophobic interactions and steric complementarity .

- Herbicidal Activity: Substitutions like fluorophenyl (D26 in ) correlate with potent herbicidal effects (IC₅₀ = 8.7 ± 3.5 μM vs. duckweed), suggesting that halogenated aromatic groups disrupt plant brassinosteroid biosynthesis .

Biological Activity

The compound 2-((2-(trifluoromethyl)phenoxy)methyl)-1,3-dioxolane is a fluorinated organic compound that has garnered attention due to its potential biological activities. The incorporation of the trifluoromethyl group is known to enhance the pharmacological properties of various compounds, influencing their interactions with biological targets.

Chemical Structure and Properties

The structure of the compound can be represented as follows:

This structure features a trifluoromethyl group attached to a phenoxy moiety, which is further linked to a dioxolane ring. The trifluoromethyl group contributes significant electronic effects, enhancing lipophilicity and metabolic stability.

Biological Activities

Research indicates that the biological activities of compounds containing the trifluoromethyl group can vary widely, including:

- Antimicrobial Activity : Compounds with trifluoromethyl groups have shown enhanced activity against various pathogens due to increased membrane permeability and altered interaction with bacterial enzymes.

- Anti-inflammatory Effects : Some studies suggest that derivatives of trifluoromethyl-containing compounds exhibit significant inhibition of inflammatory pathways, potentially through COX-2 inhibition.

- Anticancer Properties : Trifluoromethylated compounds have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis.

Case Studies

- Antimicrobial Activity : A study demonstrated that related trifluoromethyl phenolic compounds exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than non-fluorinated analogs .

- Anti-inflammatory Mechanisms : Research highlighted that compounds similar to this compound showed a marked reduction in TNF-α levels in vitro, indicating potential for treating inflammatory diseases .

- Anticancer Studies : A recent investigation into fluorinated dioxolanes revealed that certain derivatives could inhibit cancer cell growth in vitro, with IC50 values indicating effective cytotoxicity at low concentrations .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the positioning of the trifluoromethyl group significantly influences biological activity. For instance, placing the trifluoromethyl group para to the hydroxyl group on the phenol ring enhances anti-inflammatory potency compared to ortho or meta positions .

| Compound | Position of -CF3 | Biological Activity | IC50 (μM) |

|---|---|---|---|

| Compound A | Para | Anti-inflammatory | 15 |

| Compound B | Ortho | Anti-inflammatory | 35 |

| Compound C | Meta | Anti-inflammatory | 50 |

Q & A

Q. What are the optimal synthetic routes for preparing 2-((2-(trifluoromethyl)phenoxy)methyl)-1,3-dioxolane, and how can reaction conditions be systematically optimized?

Methodological Answer: Synthesis typically involves nucleophilic substitution between 2-(trifluoromethyl)phenol and a 1,3-dioxolane derivative bearing a leaving group (e.g., bromomethyl or chloromethyl). Key parameters to optimize include:

- Catalyst selection : Base catalysts like K₂CO₃ or DBU improve phenoxide formation .

- Solvent polarity : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity .

- Temperature : Reactions often proceed at 60–80°C to balance kinetics and side-product formation .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization removes unreacted phenol and oligomers .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic techniques?

Methodological Answer:

- NMR : H NMR should show resonances for the dioxolane ring (δ 4.0–5.0 ppm) and trifluoromethylphenoxy group (δ 6.8–7.5 ppm). F NMR confirms the CF₃ group (δ -60 to -65 ppm) .

- X-ray crystallography : Resolve ambiguities in stereochemistry or regiochemistry. For example, analogous dioxolane derivatives have been crystallized in orthorhombic systems (e.g., P2₁2₁2₁ space group) .

- Mass spectrometry : High-resolution ESI-MS or EI-MS validates molecular weight (expected [M+H]⁺ ≈ 290–300 m/z) .

Q. What stability considerations are critical for handling and storing this compound under laboratory conditions?

Methodological Answer:

- Hydrolytic sensitivity : The dioxolane ring is prone to acid-catalyzed hydrolysis. Store under anhydrous conditions (e.g., molecular sieves) and avoid protic solvents .

- Thermal stability : Differential scanning calorimetry (DSC) can identify decomposition temperatures. For similar compounds, decomposition occurs above 150°C .

- Light sensitivity : Fluorinated aromatics may undergo photodegradation; store in amber vials at -20°C for long-term stability .

Advanced Research Questions

Q. How can researchers investigate the mechanistic pathways of side reactions during synthesis, such as ring-opening or trifluoromethyl group degradation?

Methodological Answer:

- Isotopic labeling : Use O-labeled dioxolane to track ring-opening via GC-MS .

- Kinetic studies : Monitor reaction progress via in situ IR spectroscopy (e.g., C-O stretching at 1100 cm⁻¹) to identify rate-determining steps .

- DFT calculations : Model transition states for competing pathways (e.g., SN2 vs. radical mechanisms) using software like Gaussian or ORCA .

Q. What strategies are effective for analyzing the compound’s electrophilic reactivity in cross-coupling or fluorination reactions?

Methodological Answer:

- Electrophilicity indices : Compute Fukui indices to predict reactive sites. The dioxolane oxygen and benzylic positions are often electrophilic hotspots .

- Fluorine-directed metallation : Use Pd-catalyzed C-H activation with directing groups (e.g., pyridine) to functionalize the trifluoromethylphenyl moiety .

- Competition experiments : Compare reactivity with electron-deficient vs. electron-rich arenes under identical conditions .

Q. How should researchers resolve contradictory data in spectroscopic characterization (e.g., unexpected splitting in 19^{19}19F NMR signals)?

Methodological Answer:

- Variable-temperature NMR : Determine if splitting arises from dynamic processes (e.g., restricted rotation of the trifluoromethyl group) .

- Crystallographic validation : Resolve conformational ambiguities via single-crystal X-ray diffraction .

- 2D NMR : Use F-H HOESY to probe spatial proximity between fluorine and protons .

Q. What computational methods are suitable for modeling the compound’s interactions with biological targets or materials?

Methodological Answer:

- Molecular docking : Simulate binding to enzymes (e.g., cytochrome P450) using AutoDock Vina with force fields optimized for fluorinated compounds .

- MD simulations : Study solvation dynamics in lipid bilayers or ionic liquids using GROMACS with CHARMM36 parameters .

- QSAR modeling : Correlate substituent effects (e.g., CF₃ position) with bioactivity using partial least squares regression .

Q. How can researchers design experiments to probe the compound’s chiral centers (if present) and enantiomeric purity?

Methodological Answer:

- Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol mobile phases to resolve enantiomers .

- Circular dichroism (CD) : Compare experimental CD spectra with TD-DFT-computed spectra for absolute configuration assignment .

- Chiral shift reagents : Add Eu(hfc)₃ to H NMR samples to induce enantiomer-specific splitting .

Experimental Design & Data Analysis

Q. What methodologies are recommended for studying solvent effects on the compound’s reactivity in nucleophilic aromatic substitution?

Methodological Answer:

- Kamlet-Taft parameters : Correlate solvent polarity (π*), hydrogen-bond donor/acceptor ability (α, β) with reaction rates .

- High-throughput screening : Test 10–20 solvents in parallel using automated liquid handlers .

- Microreactor systems : Study kinetics under controlled flow conditions to minimize solvent decomposition .

Q. How can researchers identify and quantify degradation byproducts under oxidative or photolytic conditions?

Methodological Answer:

- LC-MS/MS : Use a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) to separate byproducts. Prioritize fragments with m/z matching plausible degradation pathways (e.g., dioxolane ring cleavage) .

- GC-TOF-MS : Analyze volatile degradation products (e.g., trifluoroacetic acid) with high mass accuracy .

- Isotopic scrambling : Use C-labeled compounds to trace carbon rearrangement during degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.